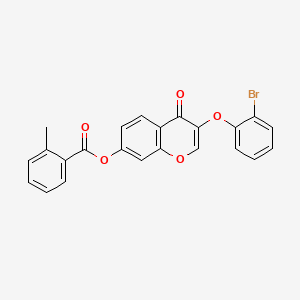![molecular formula C12H10N4O2 B11667929 N'-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11667929.png)
N'-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a pyrazine ring and a hydrazide group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and pyrazine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the resulting product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
N’-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N’-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
作用機序
The mechanism of action of N’-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its ability to form stable complexes with metal ions. The hydrazide group can coordinate with metal ions, leading to the formation of metal-ligand complexes. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes.
類似化合物との比較
Similar Compounds
- N’-[(E)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide
- N’-[(E)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide
- N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide
Uniqueness
N’-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide is unique due to its specific configuration (Z-isomer) and the presence of both the hydroxyphenyl and pyrazine moieties. This unique structure allows it to form specific metal-ligand complexes and exhibit distinct chemical and biological properties compared to its similar compounds.
特性
分子式 |
C12H10N4O2 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC名 |
N-[(Z)-(2-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H10N4O2/c17-11-4-2-1-3-9(11)7-15-16-12(18)10-8-13-5-6-14-10/h1-8,17H,(H,16,18)/b15-7- |
InChIキー |
FNOAOFIHRVSHJT-CHHVJCJISA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)C2=NC=CN=C2)O |
正規SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=NC=CN=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Benzylpiperazin-1-yl)[5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B11667852.png)
![4-{(E)-[({[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11667858.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11667861.png)
![Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]-](/img/structure/B11667865.png)
![4-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11667876.png)
![N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B11667885.png)
![2-(4-Bromophenyl)-5-(4-tert-butylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11667886.png)
![3-(4-fluorophenyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667898.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11667910.png)
![[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11667915.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11667920.png)
![N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11667922.png)
![N-(4-Methylphenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide](/img/structure/B11667937.png)
